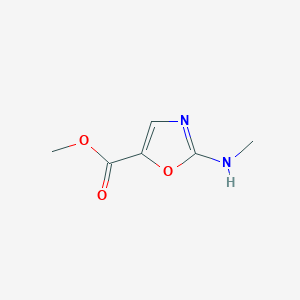

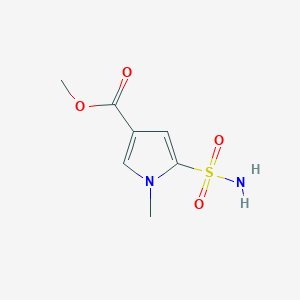

![molecular formula C11H9ClN2O2 B2739140 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid CAS No. 1401619-21-3](/img/structure/B2739140.png)

1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any known uses .

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This could include the starting materials, reaction conditions, catalysts, and yield .Molecular Structure Analysis

Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Imidazole-based compounds, including 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid, are extensively studied for their synthesis and structural characterization. Nath and Baruah (2012) explored imidazole containing bisphenol and its salts with dicarboxylic and mineral acids, emphasizing the structural characterization through hydrogen bonding and weak interactions in crystal packing Bhaskar Nath, J. Baruah, 2012.

Luminescence Sensing

Imidazole derivatives have been utilized in the synthesis of lanthanide metal-organic frameworks, demonstrating potential as fluorescence sensors for various chemicals. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks from dimethylphenyl imidazole dicarboxylate, showing selective sensitivity to benzaldehyde-based derivatives, highlighting their application in luminescence sensing B. Shi, Yuanhao Zhong, Lili Guo, Gang Li, 2015.

Antihypertensive Research

In the pharmaceutical field, imidazole compounds have been identified as potent angiotensin II receptor antagonists. Carini et al. (1991) discovered a series of N-(biphenylylmethyl)imidazoles with significant oral antihypertensive effects, demonstrating the compound's application in medical research D. Carini, J. Duncia, P. Aldrich, et al., 1991.

Antifungal Evaluation

Macías et al. (2018) investigated the effects of substituents on the antifungal activity of 4-aryl-2-methyl-1H-imidazoles. Their study indicated that the electron-donating/withdrawing nature of substituents affects the compound's antifungal efficacy, pointing towards its application in developing antifungal agents M. Macías, N. Elejalde, Estefanía Butassi, S. Zacchino, J. Portilla, 2018.

Novel Metal-Based Chemotherapy

Research by Navarro et al. (2000) into CuCl2 reactions with imidazole derivatives identified new compounds with significant in vivo antitumor effects, indicating the role of these compounds in developing novel metal-based chemotherapy treatments M. Navarro, T. Lehmann, E. J. Cisneros-Fajardo, et al., 2000.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCZWUOWSQEHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

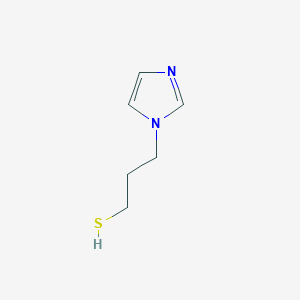

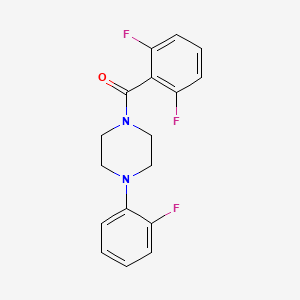

![2,5-dimethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2739057.png)

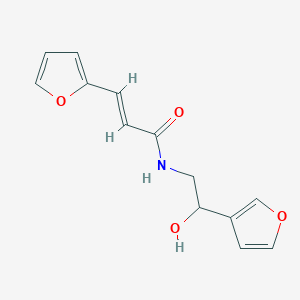

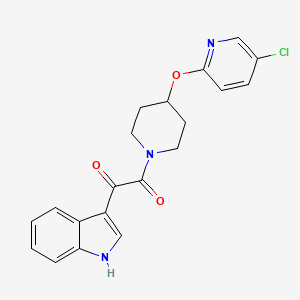

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2739059.png)

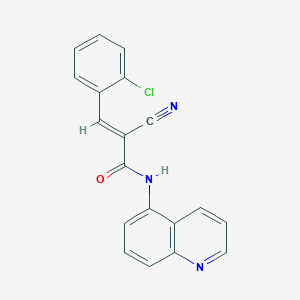

![Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2739066.png)

![7,8-dimethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2739071.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2739075.png)